what is the structure of Dde-L-lys(boc)-OH
what is the structure of Dde-L-lys(boc)-OH
An In-Depth Technical Guide to the Structure and Application of Dde-L-lys(Boc)-OH
Introduction
Nα-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Dde-L-lys(Boc)-OH, is a specialized amino acid derivative crucial for advanced peptide synthesis and chemical biology. Its unique structure incorporates two distinct and orthogonally stable protecting groups, Dde and Boc, attached to the alpha (α) and epsilon (ε) amino groups of an L-lysine core, respectively. This arrangement allows for the selective deprotection and modification of specific sites within a complex peptide, making it an invaluable building block for creating branched or cyclic peptides, and for attaching reporter molecules like fluorophores or biotin.[1][2][3] This guide provides a detailed analysis of its structure, properties, and applications for researchers and professionals in drug development and chemical synthesis.
Core Structure Analysis
The structure of Dde-L-lys(Boc)-OH is a composite of three key chemical entities: the L-lysine backbone and two protecting groups, Dde and Boc, each serving a distinct purpose in chemical synthesis.
L-Lysine Backbone
L-lysine is an essential α-amino acid with the chemical formula C₆H₁₄N₂O₂.[][5][6] Its structure features a central chiral carbon (the α-carbon) bonded to an α-amino group (-NH₂), an α-carboxylic acid group (-COOH), a hydrogen atom, and a side chain consisting of a four-carbon aliphatic chain ending with a primary amine (-NH₂), known as the ε-amino group.[7][8] This side chain makes lysine a basic, positively charged amino acid at physiological pH.[8] In Dde-L-lys(Boc)-OH, both the α-amino and ε-amino groups serve as attachment points for protecting groups.
Nα-Dde Protecting Group
The alpha-amino group (Nα) of the lysine is protected by the Dde group, which stands for 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl .[1][9] This group is known for its stability under the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively.[1][3] Its primary utility lies in its selective removal using a dilute solution of hydrazine (H₂N-NH₂), a process that leaves acid-labile (like Boc) and base-labile (like Fmoc) protecting groups intact.[1][3] This orthogonality is fundamental to its application in complex synthetic strategies.
Nε-Boc Protecting Group
The epsilon-amino group (Nε) on the lysine side chain is protected by the Boc group, which stands for tert-butoxycarbonyl .[10][11] The Boc group is one of the most common amine-protecting groups in organic synthesis.[10][12] It is characterized by its stability in basic and nucleophilic conditions but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[11][13][14]
Chemical and Physical Properties
The key quantitative data for Dde-L-lys(Boc)-OH are summarized below, providing essential information for experimental design and characterization.
| Property | Value | Reference |
| Synonyms | N-alpha-Dde-N-epsilon-Boc-L-lysine; Dde-Lys(Boc) | [15] |
| Full Chemical Name | N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-epsilon-t-butyloxycarbonyl-L-lysine | [15] |
| CAS Number | 1189586-14-8 | [15][16] |
| Molecular Formula | C₂₁H₃₄N₂O₆ | [15][17] |
| Molecular Weight | 410.51 g/mol | [15] |
Molecular Structure Visualization
The following diagram illustrates the chemical structure of Dde-L-lys(Boc)-OH, detailing the connectivity of the L-lysine core with the Nα-Dde and Nε-Boc protecting groups.
Caption: Chemical structure of Dde-L-lys(Boc)-OH.
Application in Orthogonal Peptide Synthesis
The primary application of Dde-L-lys(Boc)-OH is in solid-phase peptide synthesis (SPPS) requiring site-specific modifications. The Dde and Boc groups are considered "orthogonal," meaning one can be removed without affecting the other, enabling a precise, multi-step synthetic strategy.[1]
A typical workflow involves incorporating Dde-L-lys(Boc)-OH into a growing peptide chain. After the main chain is synthesized, the Dde group can be selectively removed with hydrazine to expose the α-amino group for cyclization or branching. Alternatively, the ε-amino group can be deprotected by removing the Boc group with acid to attach a label or another molecule to the side chain.
Caption: Orthogonal deprotection workflow using Dde-L-lys(Boc)-OH.
Experimental Protocols
The successful use of Dde-L-lys(Boc)-OH hinges on the precise execution of deprotection protocols. Below are detailed methodologies for the selective cleavage of each protecting group.
Protocol for Hydrazine-Mediated Dde Group Cleavage
This protocol is designed for the removal of the Dde group from a peptide synthesized on a solid support (resin).
-
Resin Preparation : Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.
-
Deprotection Solution : Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.
-
Cleavage Reaction :
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine/DMF solution to the resin.
-
Agitate the mixture at room temperature. The reaction is typically performed in short, repeated cycles (e.g., 3 cycles of 3-5 minutes each) to minimize potential side reactions.[18]
-
-
Washing : After the final treatment, drain the reaction vessel and thoroughly wash the resin with DMF (5-6 times) to completely remove the hydrazine and the cleaved Dde-pyrazole byproduct.[1]
-
Confirmation : The deprotection can be monitored spectrophotometrically, as the cleavage product absorbs light.[3] The resin is now ready for the subsequent synthetic step (e.g., coupling).
Note on Side Reactions: High concentrations of hydrazine or prolonged exposure can lead to side reactions, such as cleavage of the peptide backbone.[1] Dde migration can also occur under certain basic conditions, though the use of hydrazine for cleavage is direct and typically avoids this issue.[18][19]
Protocol for Acid-Mediated Boc Group Cleavage
This protocol describes the standard procedure for removing the acid-labile Boc group.
-
Resin Preparation : Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Deprotection Solution : Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Scavengers like triisopropylsilane (TIS) or water (2-5%) may be added to prevent side reactions from the tert-butyl cation generated during cleavage.[11]
-
Cleavage Reaction :
-
Drain the DCM from the swollen resin.
-
Add the TFA/DCM solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
-
Washing : Drain the TFA solution and wash the resin extensively with DCM (3-5 times), followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM to prepare for the next step.
-
Confirmation : A qualitative ninhydrin test can be performed on a small sample of resin beads to confirm the presence of the newly freed primary amine.
Conclusion
Dde-L-lys(Boc)-OH is a highly sophisticated and enabling chemical tool for advanced peptide and protein chemistry. The strategic placement of two orthogonal protecting groups—the hydrazine-labile Dde group at the Nα position and the acid-labile Boc group at the Nε position—provides chemists with precise control over site-specific modifications. A comprehensive understanding of its structure and the associated deprotection protocols is essential for leveraging its full potential in the development of complex therapeutics and research probes.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Lysine | Benefits, Structure & Uses - Lesson | Study.com [study.com]
- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. supremepharmatech.com [supremepharmatech.com]
- 8. Lysine - Wikipedia [en.wikipedia.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. Dde-L-Lys(Boc)-OH - Creative Peptides [creative-peptides.com]
- 16. store.p212121.com [store.p212121.com]
- 17. BOC-L-LYS(DDE)-OH | 444795-66-8 [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
